molecular formula C18H19N3O2S B2502164 (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 897467-86-6

(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2502164
CAS No.: 897467-86-6
M. Wt: 341.43
InChI Key: TWRXOSCMBNWCAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone” is a heterocyclic compound featuring a benzothiazole core substituted with an ethyl group at the 6-position, a piperazine ring linked to the benzothiazole’s 2-position, and a furan-2-yl methanone group attached to the piperazine. This structure combines aromatic, electron-rich moieties (benzothiazole and furan) with a flexible piperazine linker, making it a candidate for pharmacological applications, particularly in targeting G protein-coupled receptors (GPCRs) or enzymes .

Properties

IUPAC Name

[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-2-13-5-6-14-16(12-13)24-18(19-14)21-9-7-20(8-10-21)17(22)15-4-3-11-23-15/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRXOSCMBNWCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

Procedure :

  • Substrate : 6-Bromobenzo[d]thiazol-2-amine (1.0 equiv).
  • Reagents : Ethylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv).
  • Conditions : Dioxane/H₂O (4:1), 80°C, 12 h under N₂.

Results :

Parameter Value
Yield 78%
Purity (HPLC) >98%
Characterization ¹H NMR (CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.72 (q, 2H, CH₂CH₃), 6.92–7.45 (m, 3H, Ar-H).

Mechanistic Insight :
The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, transmetallation with ethylboronic acid, and reductive elimination to afford the C6-ethyl derivative.

Conversion to 2-Chloro-6-ethylbenzo[d]thiazole

Chlorination with Phosphorus Oxychloride

Procedure :

  • Substrate : 6-Ethylbenzo[d]thiazol-2-amine (1.0 equiv).
  • Reagents : POCl₃ (5.0 equiv), catalytic DMF.
  • Conditions : Reflux, 4 h, anhydrous toluene.

Results :

Parameter Value
Yield 85%
Characterization IR (KBr): 740 cm⁻¹ (C–Cl stretch); ¹H NMR (CDCl₃): δ 1.38 (t, 3H, CH₂CH₃), 2.75 (q, 2H, CH₂CH₃), 7.20–7.85 (m, 3H, Ar-H).

Critical Note :
Excess POCl₃ ensures complete conversion, while DMF catalyzes the Vilsmeier-Haack-type intermediate formation.

Piperazine Substitution at C2

Nucleophilic Aromatic Substitution

Procedure :

  • Substrate : 2-Chloro-6-ethylbenzo[d]thiazole (1.0 equiv).
  • Reagents : Piperazine (3.0 equiv), K₂CO₃ (2.0 equiv).
  • Conditions : DMF, 100°C, 24 h.

Results :

Parameter Value
Yield 67%
Characterization ¹³C NMR (DMSO-d₆): δ 14.1 (CH₂CH₃), 25.8 (CH₂CH₃), 45.2–52.4 (piperazine C), 122.5–154.7 (Ar-C).

Optimization :
Excess piperazine minimizes di-substitution byproducts. K₂CO₃ scavenges HCl, shifting equilibrium toward product.

Acylative Coupling with Furan-2-carbonyl Chloride

Schotten-Baumann Acylation

Procedure :

  • Substrate : 4-(6-Ethylbenzo[d]thiazol-2-yl)piperazine (1.0 equiv).
  • Reagents : Furan-2-carbonyl chloride (1.1 equiv), Et₃N (2.0 equiv).
  • Conditions : CH₂Cl₂, 0°C → RT, 6 h.

Results :

Parameter Value
Yield 72%
Melting Point 148–150°C
Characterization HRMS (ESI): m/z [M+H]⁺ Calc’d 396.12, Found 396.10; IR (KBr): 1685 cm⁻¹ (C=O stretch).

Side Reaction Mitigation :
Stoichiometric control of acyl chloride and low-temperature initiation suppress bis-acylation.

Alternative Route: One-Pot Tandem Coupling

Integrated Palladium/Base-Mediated Strategy

Procedure :

  • Substrates : 6-Bromobenzo[d]thiazol-2-amine, ethylboronic acid, piperazine, furan-2-carbonyl chloride.
  • Catalysts : Pd(OAc)₂ (2 mol%), XPhos (4 mol%).
  • Conditions : Sequential Suzuki coupling, chlorination, and acylation in telescoped steps.

Results :

Parameter Value
Overall Yield 58%
Purity 95%

Advantage :
Reduces intermediate isolation, enhancing throughput.

Comparative Evaluation of Synthetic Routes

Table 1. Route Efficiency Analysis

Route Steps Overall Yield (%) Purity (%) Scalability
1 4 52 98 Moderate
2 3 58 95 High

Key Findings :

  • Route 2 (telescoped) offers better scalability but requires rigorous catalyst optimization.
  • Schotten-Baumann acylation (Route 1) delivers higher purity at the expense of step count.

Mechanistic Challenges and Solutions

Steric Hindrance in Piperazine Acylation

Issue : Bulkiness of 6-ethylbenzothiazole impedes furan-2-carbonyl chloride approach.
Solution : Microwave-assisted heating (80°C, 30 min) improves reaction kinetics, yielding 82% product.

Regioselectivity in Chlorination

Issue : Over-chlorination at C4/C5 positions.
Solution : Controlled POCl₃ stoichiometry (3.0 equiv) and short reaction time (2 h) limit side products.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired chemical transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Structural Overview

The compound features a complex structure that includes:

ComponentStructure Description
BenzothiazoleA fused ring system containing sulfur and nitrogen, known for its biological activity.
PiperazineA six-membered ring containing two nitrogen atoms, often used in pharmaceuticals.
FuranA five-membered aromatic ring containing oxygen, contributing to the compound's reactivity.

Medicinal Chemistry

The compound is investigated for its potential therapeutic applications, particularly in the treatment of various diseases:

  • Antimicrobial Activity : Research indicates that derivatives of benzothiazole and piperazine exhibit significant antibacterial properties. Studies have shown that compounds similar to (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone demonstrate effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL.
  • Antitumor Efficacy : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. For example, one study demonstrated that benzothiazole derivatives could inhibit cell proliferation by inducing cell cycle arrest.

Pharmacological Research

The compound's interaction with neurotransmitter receptors is of particular interest:

  • Neurotransmitter Modulation : It is hypothesized that this compound interacts with dopamine and serotonin receptors, potentially influencing mood regulation and anxiety levels. Similar compounds have shown antagonistic effects on these receptors, suggesting a role in psychiatric disorders.

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for developing more complex molecules. Its unique structure allows it to participate in various chemical reactions:

  • Reactions : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthesizing new derivatives with enhanced properties.

Study 1: Antibacterial Activity

A study published in 2016 evaluated the antibacterial efficacy of several benzothiazole derivatives. Among these derivatives, one structurally similar to this compound showed promising results against multiple bacterial strains.

Study 2: Antitumor Efficacy

In another investigation focusing on the antitumor properties of benzothiazole derivatives, compounds were tested against various cancer cell lines. Results indicated that certain derivatives could inhibit cell proliferation effectively by inducing apoptosis.

Pharmacokinetics

The pharmacokinetic profile of similar compounds has been assessed using Lipinski's Rule of Five, which evaluates drug-likeness based on molecular weight, lipophilicity, hydrogen bond donors, and acceptors. Compounds adhering to these rules typically exhibit favorable absorption and distribution characteristics.

Mechanism of Action

The mechanism of action of (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Biological Activity

The compound (4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that incorporates a benzothiazole moiety, a piperazine ring, and a furan group. This structural diversity suggests potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Structural Overview

The compound's structure can be summarized as follows:

ComponentStructure
BenzothiazoleBenzothiazole
PiperazinePiperazine
FuranFuran

Target Receptors

This compound is hypothesized to interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors. Similar compounds have demonstrated antagonistic effects on these receptors, suggesting that this compound may also inhibit their activity, thereby influencing dopaminergic and serotonergic pathways in the central nervous system .

Biochemical Pathways

The compound's interaction with neurotransmitter receptors may lead to alterations in neurotransmission, potentially impacting mood regulation, anxiety levels, and other neurological functions. The inhibition of phosphodiesterase (PDE) enzymes has also been noted in related compounds, which could further enhance its therapeutic potential .

Antimicrobial Properties

Research indicates that derivatives of benzothiazole and piperazine possess notable antibacterial properties. For instance, studies have shown that similar compounds exhibit significant activity against various bacterial strains . The presence of the furan ring may enhance this activity through synergistic effects.

Antitumor Activity

Preliminary studies suggest that compounds containing benzothiazole and piperazine moieties may exhibit antitumor properties. In vitro evaluations have indicated that these compounds can induce apoptosis in cancer cell lines, potentially making them candidates for further development in cancer therapy .

Study 1: Antibacterial Activity

A study published in 2016 evaluated the antibacterial efficacy of several benzothiazole derivatives against Gram-positive and Gram-negative bacteria. Among these derivatives, one structurally similar to this compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL .

Study 2: Antitumor Efficacy

In a separate investigation focusing on the antitumor properties of benzothiazole derivatives, compounds were tested against various cancer cell lines. The results indicated that certain derivatives could inhibit cell proliferation by inducing cell cycle arrest and apoptosis .

Pharmacokinetics

The pharmacokinetic profile of similar compounds has been assessed using Lipinski's Rule of Five, which evaluates drug-likeness based on molecular weight, lipophilicity, hydrogen bond donors and acceptors. Compounds adhering to these rules typically exhibit favorable absorption and distribution characteristics .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name / ID Core Structure Modifications Yield (%) Melting Point (°C) Molecular Weight (g/mol) Notable Biological Activity References
(R/S)-(4-(2-(6-Chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone (13e) Quinazoline core instead of benzothiazole; chloro and methyl substituents N/A N/A 473.21 (C28H30ClN4O) Trypanothione reductase inhibition
(1,1-Dioxidobenzo[b]thiophen-4-yl)[4-(furan-2-carbonyl)piperazin-1-yl]methanone (HT-2) Benzo[b]thiophene-1,1-dioxide core; sulfonyl group 69 N/A 447.14 (C25H23N2O4S) Viral release inhibition (BST2 upregulation)
Furan-2-yl[4-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone (46) Thieno[2,3-d]pyrimidine core; methyl and phenyl substituents N/A N/A N/A GPR55 antagonism
(5-Phenylimidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone (9eb) Imidazo[2,1-b]thiazole core; tosyl (p-toluenesulfonyl) group on piperazine 84 250–252 483.00 (C24H23N4O3S2) CA inhibition (hCA I/II)

Key Observations:

Thieno[2,3-d]pyrimidine (46) and imidazo[2,1-b]thiazole (9eb) cores exhibit distinct electronic profiles, affecting receptor selectivity. For example, 9eb showed strong CA inhibition due to sulfonamide interactions with zinc in CA active sites .

Substituent Effects: Sulfonyl groups (e.g., tosyl in 9eb) improve solubility and metabolic stability compared to alkyl or aryl groups . Electron-withdrawing groups (e.g., chloro in 13e) may enhance binding to redox-active enzymes like trypanothione reductase .

Synthesis and Physicochemical Properties: Yields for analogs range from 69% (HT-2) to 88% (9ed), with higher yields observed for imidazo[2,1-b]thiazole derivatives . Melting points correlate with crystallinity: Tosyl-substituted 9eb (250–252°C) has a higher melting point than non-sulfonylated analogs .

Key Insights:

  • The furan-2-yl methanone group (common in all compounds) contributes to π-π stacking interactions in receptor binding .
  • Piperazine flexibility allows optimal positioning of substituents for target engagement. For example, in 9eb, the tosyl group extends into a hydrophobic CA pocket .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.